3-(Perfluorooctyl)prop-2-enol
Overview
Description
3-(Perfluorooctyl)prop-2-enol is a fluorinated alcohol with the molecular formula C11H5F17O and a molecular weight of 476.13 g/mol . This compound is characterized by its unique chemical structure, which includes a perfluorooctyl group attached to a prop-2-enol moiety. The presence of the perfluorooctyl group imparts distinct physicochemical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorooctyl)prop-2-enol typically involves the reaction of perfluorooctyl iodide with allyl alcohol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluorooctyl)prop-2-enol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and amine reagents like ammonia (NH3).
Major Products Formed
Oxidation: Formation of perfluorooctyl ketone or aldehyde.
Reduction: Formation of perfluorooctyl alkane.
Substitution: Formation of perfluorooctyl halides or amines.
Scientific Research Applications
3-(Perfluorooctyl)prop-2-enol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.
Mechanism of Action
The mechanism of action of 3-(Perfluorooctyl)prop-2-enol is primarily related to its ability to interact with biological membranes and proteins. The perfluorooctyl group imparts hydrophobic properties to the compound, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. Additionally, the hydroxyl group can form hydrogen bonds with proteins, potentially affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctyl bromide: Similar in structure but contains a bromine atom instead of a hydroxyl group.
Perfluorooctyl iodide: Similar in structure but contains an iodine atom instead of a hydroxyl group.
Perfluorooctanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
3-(Perfluorooctyl)prop-2-enol is unique due to the presence of both a perfluorooctyl group and a hydroxyl group, which imparts distinct physicochemical properties. This combination allows the compound to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundec-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2,29H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUDACTYWYPFLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F17O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379992 | |
Record name | 3-(Perfluorooctyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2340-84-3 | |
Record name | 3-(Perfluorooctyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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